1-Methoxy-3-(methylsulfonyl)benzene
Overview
Description
1-Methoxy-3-(methylsulfonyl)benzene is a chemical compound with the molecular formula C8H10O3S . It has a molecular weight of 186.2282 .
Synthesis Analysis
The synthesis of 1-Methoxy-3-(methylsulfonyl)benzene and similar compounds often involves electrophilic substitution reactions . The order of reactions can change the products produced . For instance, two reactions, an acylation and a bromination, can result in two substituents that are meta to each other . The effects of meta directing groups must be utilized .Molecular Structure Analysis
The molecular structure of 1-Methoxy-3-(methylsulfonyl)benzene consists of a benzene ring with a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to it .Chemical Reactions Analysis
The chemical reactions involving 1-Methoxy-3-(methylsulfonyl)benzene are likely to be electrophilic aromatic substitution reactions . In these reactions, the benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methoxy-3-(methylsulfonyl)benzene include its molecular formula (C8H10O3S), molecular weight (186.2282), and its structure .Scientific Research Applications
Polyketide Modification
- A study by (Yu et al., 2019) discovered novel polyketides modified with a rare methylsulfonyl group. These compounds were derived from a fungus utilizing dimethyl sulfoxide (DMSO) as a sulfur source, a significant development in understanding fungal capabilities for sulfonylation-like modification of natural products.
Structural Analysis
- The compound (Z)-1-Methoxy-1-phenyl-2-(4-toluenesulfonyl)ethene was examined by (Xu, Hu, & Gu, 2004). Their work detailed the structural aspects, including the orientation of methoxy groups and sulfonyl moieties, contributing to the field of molecular structure analysis.
Cationic Polymerization
- (Dittmer, Pask, & Nuyken, 1992) focused on 1,4-Bis(1-methoxy-1-methylethyl)benzene, a representative of a new generation of inifers (initiator/transfer agents) for cationic polymerizations. Their study explored the interaction with BCl3, offering insights into cationic polymerization processes.
Inclusion Compounds
- A study on the synthesis and conformational properties of nonsymmetric pillar[5]arenes by (Kou et al., 2010) demonstrated how certain benzene derivatives, including 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, could form inclusion compounds, essential for understanding molecular encapsulation mechanisms.
Chromogenic Indicators
- (Ishiyama et al., 1997) synthesized a water-soluble disulfonated tetrazolium salt, which could be reduced by NADH to produce a water-soluble formazan dye, highlighting its application as a sensitive chromogenic indicator.
Herbicide Partition Coefficients
- Research by (Ribó, 1988) on chlorsulfuron, containing a methoxy-methylbenzene structure, provided valuable data on the octanol/water partition coefficients of this herbicide, contributing to environmental chemistry research.
Thermodynamic Functions
- (Xu et al., 2016) focused on the thermodynamic functions of 1-methyl-4-(methylsulfonyl)benzene solubility in various organic solvents. This study is significant for understanding the solubility behavior of similar compounds in different solvents.
Influence of Solvent on Regioselectivity
- The work by (Bänziger, Klein, & Rihs, 2002) on sulfoxide thermolysis explored how solvents influence the regioselectivity of reactions involving sulfonyl compounds, adding valuable knowledge to the field of organic synthesis.
Aromatization Reactions
- (Mosettig, Gelpi, & Cadenas, 1981) studied the aromatization reaction of a sulfonylated myo-inositol, providing insights into complex reaction mechanisms and rearrangements in organic chemistry.
Safety And Hazards
properties
IUPAC Name |
1-methoxy-3-methylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKXUBZPNRRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293474 | |
Record name | 1-methoxy-3-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(methylsulfonyl)benzene | |
CAS RN |
43032-67-3 | |
Record name | NSC89792 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methoxy-3-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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